Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate, which is a derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as 2,2-dimethyl-1,3-propanediol and an amine source.
Esterification: The resulting pyrrolidine derivative undergoes esterification with methanol in the presence of an acid catalyst to form methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate
- Pyrrolidine derivatives
- Pyrrolidinone derivatives
Uniqueness
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride is unique due to its specific structural features, such as the presence of a dimethyl-substituted pyrrolidine ring and an ester group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVHPCWIRNYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CC(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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